2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
Description
Properties
Molecular Formula |
C17H23F3N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
tert-butyl 2-[[4-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-9-8-21-11-13(22)10-12-4-6-14(7-5-12)24-17(18,19)20/h4-7,13,21H,8-11H2,1-3H3 |
InChI Key |
ROBPAVACDFGVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperazine Intermediate
The initial step involves the condensation of piperazine with a suitable aromatic compound. For example, piperazine can be reacted with 1,2-difluoro-4-nitrobenzene in an aromatic solvent such as toluene or xylene at elevated temperatures (80-90 °C) for several hours. This reaction yields a nitro-substituted piperazine derivative, which serves as a precursor for further modifications.
Nitration and Reduction
Following the formation of the piperazine intermediate, the nitro group can be reduced to an amine using palladium on carbon as a catalyst in methanol or another suitable solvent. This reduction step is crucial as it transforms the nitro compound into an amine, which is more reactive for subsequent reactions.
Carboxylation and Esterification
The next phase involves converting the amine into a carboxylic acid derivative. This can be achieved by reacting the amine with tert-butoxycarbonyl anhydride under controlled conditions, typically in an aromatic solvent. The resulting carboxylic acid can then be esterified using tert-butyl alcohol or similar reagents to yield the final product.
A summary of key reagents and conditions used in each step is presented in the following table:
| Step | Reagents/Conditions | Temperature | Duration |
|---|---|---|---|
| Piperazine Condensation | Piperazine, 1,2-difluoro-4-nitrobenzene, Toluene | 80-90 °C | 3-6 hours |
| Reduction | Palladium on carbon, Methanol | Room temperature | Several hours |
| Carboxylation | tert-butoxycarbonyl anhydride | Room temperature | Varies |
| Esterification | tert-Butanol | Reflux | Several hours |
Purification of the final compound is essential to achieve high purity levels suitable for pharmacological testing. Common techniques include:
Recrystallization : This method is often employed to purify solid compounds by dissolving them in a hot solvent and allowing them to crystallize upon cooling.
Chromatography : Both thin-layer chromatography (TLC) and column chromatography can be used to separate and purify compounds based on their polarity.
The preparation of 2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves several critical steps that require careful control of reaction conditions and purification methods. Understanding these processes is essential for optimizing yield and ensuring the compound's suitability for further research in medicinal applications.
Chemical Reactions Analysis
Ester Hydrolysis and Deprotection
The tert-butyl ester group undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating reactive intermediates in drug synthesis.
Conditions :
-
Concentrated HCl in dioxane (1:4 v/v) at 0–25°C for 2–4 hours .
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Mechanism : Acid-catalyzed cleavage of the ester bond releases tert-butanol and the free carboxylic acid.
| Reaction Component | Conditions | Yield | Reference |
|---|---|---|---|
| Tert-butyl ester → Carboxylic acid | HCl/dioxane, 25°C | 85–92% | |
| Tert-butyl ester → Carboxylic acid | TFA/DCM, RT | 78–88% |
Piperazine Ring Functionalization
The secondary amine on the piperazine ring participates in alkylation and acylation reactions, enabling structural diversification.
Alkylation
Reaction with alkyl halides or epoxides introduces substituents at the nitrogen center.
Example :
-
Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C yields N-alkylated derivatives.
Acylation
Acylation with acid chlorides or anhydrides forms amide bonds.
Example :
-
Reaction with acetyl chloride in DCM using triethylamine as a base produces N-acetylated piperazine.
| Reaction Type | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, MeCN, 60°C | N-Methyl-piperazine | |
| Acylation | AcCl, Et₃N, DCM, RT | N-Acetyl-piperamide |
Catalytic Hydrogenation
The benzyl group undergoes hydrogenolysis under catalytic hydrogenation, cleaving the C–N bond to yield piperazine and trifluoromethoxybenzene derivatives.
Conditions :
Key Factor : The electron-withdrawing trifluoromethoxy group slightly reduces reaction rates compared to unsubstituted benzyl analogs.
| Substrate | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Trifluoromethoxy-benzyl | 10% Pd/C | H₂, EtOH, 50°C | 70–80% |
Nucleophilic Aromatic Substitution (SNAr)
The trifluoromethoxy group directs electrophilic substitution to the para position of the benzene ring. While less reactive than nitro or cyano groups, it enables SNAr under forcing conditions.
Example :
-
Displacement with amines in the presence of a strong base (e.g., NaH) in DMF at 120°C.
| Electrophile | Nucleophile | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Trifluoromethoxy-benzyl | Piperazine | NaH, DMF, 120°C | 55–65% |
Boc Protection/Deprotection
The tert-butoxycarbonyl (Boc) group is introduced or removed to modulate the compound’s reactivity during multi-step syntheses.
Protection :
Deprotection :
Stability Under Basic Conditions
The tert-butyl ester exhibits stability in mild bases (e.g., aqueous NaHCO₃) but degrades in strong alkaline media (e.g., NaOH/MeOH), forming carboxylate salts.
Suzuki–Miyaura Coupling
While not directly reported for this compound, analogous piperazine derivatives undergo palladium-catalyzed cross-coupling with aryl boronic acids, suggesting potential applicability .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Agents
One of the primary applications of 2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is as an intermediate in the synthesis of oxazolidinone antimicrobials. Oxazolidinones are a class of synthetic antibiotics effective against gram-positive bacteria, including strains resistant to other antibiotics. The compound serves as a key precursor in the development of these drugs, which inhibit bacterial protein synthesis by targeting the ribosomal initiation complex .
Antiviral Properties
Recent studies have highlighted the potential of piperazine derivatives, including this compound, as antiviral agents. Research indicates that modifications in the piperazine structure can lead to enhanced activity against various viral pathogens, making it a candidate for further exploration in antiviral drug development .
Synthesis and Chemical Reactions
Synthesis of Complex Molecules
The compound is utilized in synthetic pathways to create complex molecules with specific pharmacological activities. Its structure allows for various chemical modifications that can lead to the development of novel therapeutic agents. For instance, it can be transformed into other piperazine derivatives that exhibit different biological activities, expanding its utility in drug discovery .
Fluorination Reactions
The presence of trifluoromethoxy groups in the molecule enhances its reactivity and stability, making it suitable for fluorination reactions. These reactions are critical in medicinal chemistry as fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .
Case Studies
Mechanism of Action
The mechanism by which 2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and specificity, influencing the compound’s activity. Pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to methoxycarbonyl or methylthio groups.
- Sulfonyl vs. Benzyl : The sulfonyl group in increases polarity and reactivity, contrasting with the benzyl group's hydrophobicity.
Physicochemical Properties
| Property | Target Compound | 4-(Methoxycarbonyl-biphenylmethyl) Analog | 4-(Methylthio)benzyl Analog |
|---|---|---|---|
| Solubility | Low (hydrophobic tert-butyl) | Moderate (polar methoxycarbonyl) | Low (hydrophobic methylthio) |
| LogP (Estimated) | ~3.5 | ~2.8 | ~3.2 |
| Metabolic Stability | High (CF₃O group) | Moderate | Moderate |
Notes:
Biological Activity
2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H23F3N2O3
- Molecular Weight : 360.37 g/mol
- CAS Number : 886774-16-9
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes.
1. Antiparasitic Activity
Research indicates that derivatives of piperazine, including this compound, exhibit antiparasitic properties. For instance, studies have shown that modifications in the piperazine structure can lead to enhanced activity against Plasmodium species, the causative agents of malaria.
In a model using P. berghei, a reduction in parasitemia was observed, indicating potential for further development as an antimalarial agent . The optimization of similar piperazine compounds has demonstrated promising results in enhancing efficacy while balancing metabolic stability and aqueous solubility.
2. Fatty Acid Amide Hydrolase (FAAH) Modulation
Compounds related to 2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester have been investigated for their role as modulators of FAAH, an enzyme implicated in pain and anxiety pathways. Inhibitors targeting FAAH can increase levels of endogenous cannabinoids, thereby providing therapeutic effects for conditions such as chronic pain and anxiety disorders .
The precise mechanism through which 2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group enhances lipophilicity and receptor binding affinity, facilitating interactions with target proteins.
Case Study 1: Antiparasitic Efficacy
In a study evaluating several piperazine derivatives for their antiparasitic activity against P. falciparum, it was found that modifications such as the incorporation of polar functionalities significantly improved aqueous solubility and bioavailability. The compound exhibited an EC50 value indicating moderate potency against the parasite .
Case Study 2: FAAH Inhibition
A series of piperazine derivatives were tested for FAAH inhibition, revealing that structural variations influenced their inhibitory potency. The compound demonstrated an IC50 value comparable to leading FAAH inhibitors, suggesting its potential use in therapeutic applications targeting pain management .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-(4-Trifluoromethoxy-benzyl)-piperazine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine core. For example:
Piperazine Ring Formation : Start with tert-butyl piperazine-1-carboxylate derivatives (e.g., via Boc protection of piperazine) .
Benzylation : React with 4-trifluoromethoxy-benzyl chloride/bromide under basic conditions (e.g., NaH in DMF or K₂CO₃ in acetonitrile) .
Purification : Use silica gel column chromatography (hexane/EtOAc gradients) or crystallization (e.g., Et₂O) to isolate the product.
- Key Considerations : Monitor reaction progress via TLC or LCMS to avoid over-substitution. Yields may vary (45–70%) depending on steric hindrance from the trifluoromethoxy group .
Q. How can spectroscopic techniques (NMR, IR, LCMS) be applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Look for diagnostic signals:
- tert-butyl group: δ ~1.4 ppm (singlet, 9H) .
- Piperazine protons: δ ~2.5–3.5 ppm (split into multiplets due to coupling with adjacent N-substituents) .
- Trifluoromethoxy-benzyl aromatic protons: δ ~7.2–7.6 ppm (doublets, J = 8–10 Hz) .
- IR : Confirm ester carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ .
- LCMS : Expect [M+H]⁺ ion matching molecular weight (e.g., ~403.4 g/mol for C₁₈H₂₄F₃N₂O₃) .
Q. What purification strategies are effective for removing byproducts in the final step?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation.
- Crystallization : Optimize solvent polarity (e.g., EtOAc/petroleum ether mixtures) to precipitate the product selectively .
- Troubleshooting : If residual amines persist, employ scavenger resins (e.g., Si-Trisamine) post-reaction .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The electron-withdrawing trifluoromethoxy group deactivates the benzyl position, reducing susceptibility to electrophilic attack. However, under strongly basic conditions (e.g., NaH/DMF), the piperazine nitrogen can act as a nucleophile for alkylation or acylation .
- Example : Reaction with benzoyl chloride yields amide derivatives, confirmed by LCMS and ¹⁹F NMR to track fluorine retention .
Q. What computational methods can predict binding interactions of this compound with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase or GPCR targets. Focus on hydrogen bonding (piperazine NH) and hydrophobic contacts (tert-butyl/trifluoromethoxy groups) .
- MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., GROMACS) to identify key binding residues .
- Contradiction Note : Conflicting docking scores may arise from protonation state variability of the piperazine ring—validate with experimental IC₅₀ assays .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer :
- Experimental Validation :
- LogP Measurement : Determine experimentally via shake-flask method (expected LogP ~2.5–3.0 due to trifluoromethoxy group) .
- Solubility Screening : Test in DMSO, EtOH, and aqueous buffers (pH 1–10) to assess pH-dependent solubility .
- Contradiction Source : Discrepancies may stem from crystallinity differences—amorphous vs. crystalline forms alter dissolution rates .
Q. What strategies optimize catalytic asymmetric synthesis of this compound’s chiral analogs?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for enantioselective benzylation .
- Dynamic Kinetic Resolution : Employ Pd-catalyzed reactions under H₂ to control stereochemistry at the piperazine nitrogen .
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
